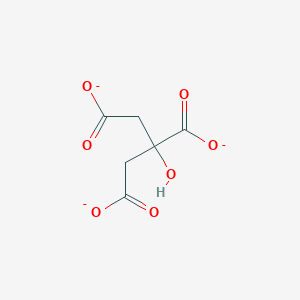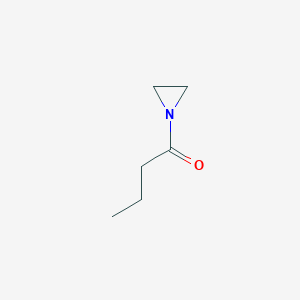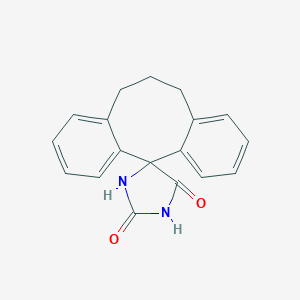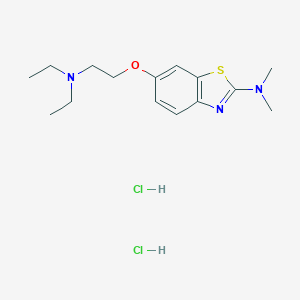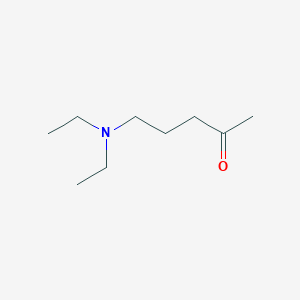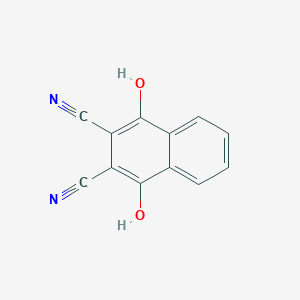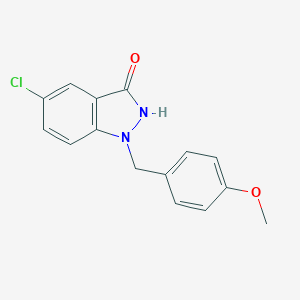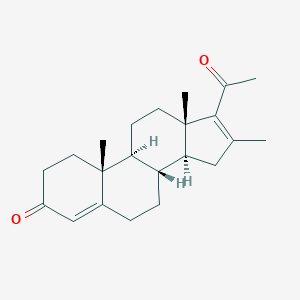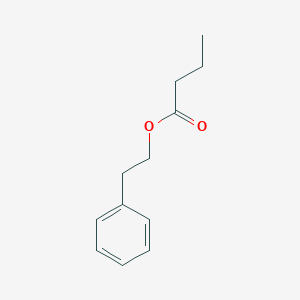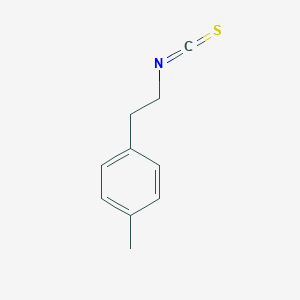
4-Methylphenethyl isothiocyanate
Overview
Description
4-Methylphenethyl isothiocyanate is a chemical compound with the molecular formula C10H11NS . It is used for research and development purposes .
Synthesis Analysis
Isothiocyanates, including 4-Methylphenethyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A more sustainable synthesis method has been developed using isocyanides, elemental sulfur, and amines . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .Molecular Structure Analysis
The molecule contains a total of 23 bonds, including 12 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isothiocyanate . It has a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis
Isothiocyanates react with small molecules like water, alcohols, and amines, which is significant for the development of novel polyurethanes and other useful polymers . The reaction of isothiocyanates with amines and phenyl isothiocyanate via replacement reaction has also been reported .Physical And Chemical Properties Analysis
The molecular weight of 4-Methylphenethyl isothiocyanate is 177.266 . It contains a total of 23 atoms .Scientific Research Applications
Isothiocyanates are biologically active products resulting from the hydrolysis of glucosinolates predominantly present in cruciferous vegetables . They exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable platforms for versatile transformations .
-
Antimicrobial Properties : Isothiocyanates have been found to exhibit antimicrobial properties. They can inhibit the growth of bacteria, fungi, and viruses, making them useful in the field of medicine and food preservation .
-
Anti-Inflammatory Properties : Isothiocyanates have been shown to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes, which can help in the treatment of chronic inflammatory diseases .
-
Anticancer Properties : Isothiocyanates have been extensively studied for their anticancer properties. They can inhibit the proliferation of cancer cells and induce apoptosis, making them potential candidates for cancer therapy .
-
Synthetic Chemistry : Isothiocyanates serve as valuable platforms for versatile transformations in synthetic chemistry .
-
Health Benefits : Studies have revealed that isothiocyanates encompass a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects, the potential to treat neurological disorders, and regulation of thyroid gland function .
-
Chemical Synthesis : Isothiocyanates have emerged as a valuable building block in the synthesis of various compounds in synthetic chemistry . They are used in the synthesis of thiourea , N-trifluoromethyl amine , and various heterocyclic compounds .
-
Antioxidative Properties : Isothiocyanates have antioxidative properties . They can neutralize harmful free radicals in the body, which can help prevent chronic diseases and promote overall health .
-
Chemoprevention : Isothiocyanates have been found to have chemopreventive properties . They can inhibit the initiation and progression of cancer, making them potential candidates for cancer prevention .
-
Antitumor Properties : Isothiocyanates have antitumor properties . They can inhibit the growth of tumor cells, making them potential candidates for tumor therapy .
-
Antidiabetic Properties : Isothiocyanates have antidiabetic properties . They can help regulate blood sugar levels, making them potential candidates for diabetes management .
-
Cardioprotective Effects : Isothiocyanates have cardioprotective effects . They can help protect the heart and cardiovascular system, making them potential candidates for heart disease prevention and treatment .
-
Neuroprotective Effects : Isothiocyanates have been found to have neuroprotective effects . They can help protect the brain and nervous system, making them potential candidates for the prevention and treatment of neurological disorders .
-
Antibacterial Properties : Isothiocyanates have antibacterial properties . They can inhibit the growth of harmful bacteria, making them potential candidates for the development of new antibiotics .
-
Antifungal Properties : Isothiocyanates have antifungal properties . They can inhibit the growth of harmful fungi, making them potential candidates for the development of new antifungal drugs .
-
Antiviral Properties : Isothiocyanates have antiviral properties . They can inhibit the replication of viruses, making them potential candidates for the development of new antiviral drugs .
-
Pesticidal Properties : Isothiocyanates have pesticidal properties . They can inhibit the growth of harmful pests, making them potential candidates for the development of new pesticides .
-
Herbicidal Properties : Isothiocyanates have herbicidal properties . They can inhibit the growth of harmful weeds, making them potential candidates for the development of new herbicides .
Safety And Hazards
properties
IUPAC Name |
1-(2-isothiocyanatoethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-9-2-4-10(5-3-9)6-7-11-8-12/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZKGBMKYHSHAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157315 | |
| Record name | 4-Methylphenethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylphenethyl isothiocyanate | |
CAS RN |
13203-39-9 | |
| Record name | 4-Methylphenethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013203399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphenethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13203-39-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



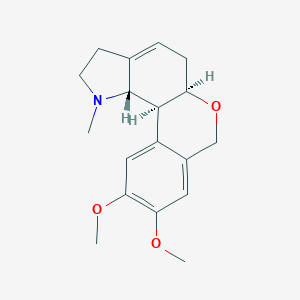
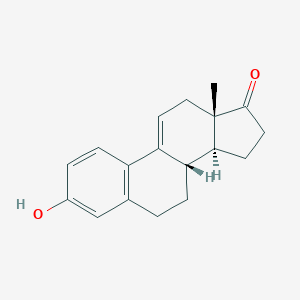
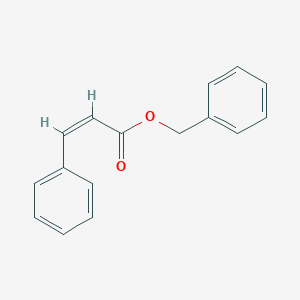
![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)
